Product packaging for 2-Butyl-2-nitro-1,3-propanediol(Cat. No.:CAS No. 71027-27-5)

2-Butyl-2-nitro-1,3-propanediol

Cat. No.: B15346062
CAS No.: 71027-27-5
M. Wt: 177.20 g/mol
InChI Key: GBGMUNRLSAPQJM-UHFFFAOYSA-N
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Description

2-Butyl-2-nitro-1,3-propanediol is a chemical compound of interest in scientific research. Suppliers and researchers are advised to consult specialized chemical databases, patent literature, and recent scientific journals for detailed information on the synthesis, properties, and applications of this compound. This product is designated For Research Use Only (RUO). It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications, nor for any form of consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO4 B15346062 2-Butyl-2-nitro-1,3-propanediol CAS No. 71027-27-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71027-27-5

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

2-butyl-2-nitropropane-1,3-diol

InChI

InChI=1S/C7H15NO4/c1-2-3-4-7(5-9,6-10)8(11)12/h9-10H,2-6H2,1H3

InChI Key

GBGMUNRLSAPQJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)(CO)[N+](=O)[O-]

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 2 Butyl 2 Nitro 1,3 Propanediol

Historical Context of Nitrodiol Synthesis Relevant to 2-Butyl-2-nitro-1,3-propanediol Precursors

The foundation for synthesizing this compound lies in the broader history of nitroalkane chemistry, most notably the Henry reaction, discovered by Louis Henry in 1895. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org This classic C-C bond-forming reaction has become a cornerstone of organic synthesis due to the versatility of the resulting products, which can be readily converted into other valuable functional groups. wikipedia.orgresearchgate.net

The synthesis of nitrodiols, such as the precursor to this compound, is a direct extension of the Henry reaction. It typically involves the reaction of a nitroalkane with two equivalents of an aldehyde. The initial addition of the nitroalkane to one molecule of aldehyde is followed by a second addition to another aldehyde molecule, yielding the nitrodiol. This "double Henry reaction" has been utilized in the synthesis of complex molecules. psu.edu

Historically, the synthesis of related compounds like 2-bromo-2-nitro-1,3-propanediol (Bronopol) also provides relevant context. The preparation of Bronopol involves the bishydroxymethylation of nitromethane (B149229) with formaldehyde (B43269) in the presence of a base to form the corresponding 2-nitropropane-1,3-diol salt, which is then brominated. google.comvaibhavfinechem.com This highlights the general strategy of forming a nitrodiol intermediate as a key step.

Direct Synthetic Routes to this compound

The most direct approach to synthesizing this compound involves the reaction of 1-nitrohexane (B14973) with two equivalents of formaldehyde. This reaction is a specific application of the well-established Henry reaction.

The Henry reaction is reversible, and its efficiency can be influenced by various factors. wikipedia.org To drive the reaction towards the formation of the desired nitrodiol, an excess of formaldehyde is often employed. The reaction mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of formaldehyde. A second, similar addition to another formaldehyde molecule yields the dialkoxide, which upon protonation gives the final this compound product.

A variety of catalytic systems can be employed to facilitate the Henry reaction. These range from simple inorganic bases like alkali metal hydroxides to more complex organocatalysts and metal complexes. psu.eduresearchgate.net

Base Catalysis: Simple bases such as sodium hydroxide (B78521) or calcium hydroxide are commonly used to promote the Henry reaction. google.comgoogle.com The choice of base can influence the reaction rate and yield.

Phase Transfer Catalysis: In heterogeneous reaction mixtures, phase transfer catalysts can be used to enhance the reaction efficiency by facilitating the transfer of reactants between phases. google.com

Metal Catalysis: Various metal complexes, particularly those of copper(II), have been shown to be effective catalysts for the Henry reaction, sometimes offering improved stereoselectivity in the synthesis of chiral nitroalcohols. researchgate.netmdpi.com While not specifically detailed for this compound, these systems represent a potential avenue for optimizing its synthesis.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include:

Stoichiometry: The molar ratio of the reactants, particularly the excess of formaldehyde, is a critical factor.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Protic solvents like water or alcohols are often used.

Temperature: The reaction is typically conducted at controlled temperatures to manage the exothermic nature of the reaction and minimize side reactions. google.com

pH: Maintaining an appropriate pH is essential for the base-catalyzed reaction to proceed efficiently without promoting undesired side reactions.

A study on the production of 1,3-propanediol (B51772) from crude glycerol (B35011) fermentation highlights the importance of optimizing parameters such as substrate concentration, temperature, and time, which are analogous to the considerations for the chemical synthesis of this compound. nih.govelsevierpure.com

Alternative and Convergent Synthetic Strategies for this compound

While the direct double Henry reaction is the most straightforward route, alternative strategies could be envisioned. A convergent approach might involve the synthesis of a key intermediate that is then elaborated to the final product. For instance, one could potentially synthesize 2-nitro-1-hexanol and then introduce the second hydroxymethyl group in a subsequent step. However, the direct, one-pot synthesis from 1-nitrohexane and formaldehyde remains the most common and practical method.

Stereoselective Synthesis Approaches to Chiral this compound Analogues

The synthesis of chiral analogues of this compound, where the carbon bearing the nitro group is a stereocenter, presents a significant challenge. This would require the development of asymmetric catalytic systems for the Henry reaction.

Considerable research has been dedicated to developing enantioselective Henry reactions, often employing chiral catalysts. psu.eduresearchgate.net These catalysts, which can be based on chiral ligands complexed to metal ions or be purely organic molecules, create a chiral environment that favors the formation of one enantiomer over the other.

Chemical Reactivity and Mechanistic Studies of 2 Butyl 2 Nitro 1,3 Propanediol

Reactions Involving the Nitro Functional Group in 2-Butyl-2-nitro-1,3-propanediol

The electron-withdrawing nature of the nitro group significantly influences the chemistry of the molecule, making it susceptible to reduction and, under certain conditions, elimination.

The conversion of the nitro group in nitroalkanes to an amino group is a fundamental transformation in organic synthesis. This reaction is particularly important for producing amino-diols, which are valuable intermediates in various chemical industries. The primary product of the reduction of this compound is 2-amino-2-butyl-1,3-propanediol.

Commonly, this reduction is achieved through catalytic hydrogenation. This process involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. Catalysts such as Raney nickel, platinum oxide, or palladium on carbon are frequently employed. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can be optimized to achieve high yields and selectivity.

Another approach involves the use of chemical reducing agents. For instance, the reduction of similar nitro-diols, like 2-bromo-2-nitro-1,3-propanediol (Bronopol), has been successfully carried out using metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). nveo.org This method proceeds by the gradual addition of the acid to a mixture of the nitro compound and the metal, followed by heating to drive the reaction to completion. nveo.org The resulting amine is then isolated after basification of the reaction mixture. nveo.org

The resulting 2-amino-1,3-propanediol (B45262) derivatives are versatile building blocks. rsc.orggoogle.com For example, they can serve as key intermediates in the synthesis of pharmaceuticals. google.comgoogle.com

Table 1: Selected Methods for the Reduction of Nitro-diols

Reducing Agent/Catalyst Substrate Example Product Reference
Catalytic Hydrogenation (e.g., Pd/C, PtO₂) Nitro-diol Amino-diol google.com

This table illustrates common reduction methods applicable to nitro-diols, providing a general framework for the reduction of this compound.

Denitration, or the removal of the nitro group, can occur under specific reaction conditions. One of the most relevant pathways for this transformation in β-nitro alcohols is the retro-Henry (or retro-nitro-aldol) reaction. This reaction is the reverse of the nitro-aldol condensation used to synthesize the compound.

The retro-Henry reaction is typically base-catalyzed and results in the cleavage of the carbon-carbon bond between the α- and β-carbon atoms relative to the nitro group. For this compound, this would lead to the decomposition of the molecule. The stability of nitro-alcohols like this compound is pH-dependent, and they can degrade in alkaline environments. This degradation pathway is a significant consideration in the handling and application of these compounds.

Derivatives and Analogues of 2 Butyl 2 Nitro 1,3 Propanediol: Synthesis and Investigation

Systematic Structural Modifications of 2-Butyl-2-nitro-1,3-propanediol

Key modification strategies include:

Alteration of the C2-Substituent: The butyl group at the C2 position can be replaced with other alkyl or functional groups. This is typically achieved by starting the synthesis with a different nitroalkane. Another approach, demonstrated with analogues, involves the substitution of a different group at the C2 position, such as a bromine atom. vaibhavfinechem.com

Transformation of the Nitro Group: The nitro group is a versatile functional handle that can be converted into other functionalities. A primary example is the reduction of the nitro group to a primary amine (-NH2). This transformation drastically alters the electronic properties of the C2 position, converting a strong electron-withdrawing group into an electron-donating one. nveo.org

Derivatization of the Hydroxyl Groups: The two primary hydroxyl groups are reactive sites for esterification or etherification reactions. These modifications can be used to create diesters or diethers, significantly changing the polarity, solubility, and reactivity of the parent molecule.

These systematic changes allow for a comprehensive exploration of the chemical space around the this compound scaffold.

Synthesis of Novel Derivatives Featuring Modified Alkyl Chains or Nitro Substituents

The synthesis of novel derivatives of this compound focuses on creating analogues with varied steric and electronic properties. This is primarily achieved by modifying the groups attached to the central quaternary carbon.

Modification of Alkyl Chains: The synthesis of 2-alkyl-2-nitro-1,3-propanediols is generally accomplished via a nitroaldol (Henry) reaction between a primary nitroalkane and two equivalents of formaldehyde (B43269) in the presence of a base. By selecting a different starting nitroalkane, the alkyl chain at the C2 position can be varied. For instance, using 1-nitrobutane (B1203751) would yield 2-ethyl-2-nitro-1,3-propanediol, while using 1-nitrohexane (B14973) would theoretically produce this compound. The synthesis of a non-nitro analogue, 2-butyl-2-ethyl-1,3-propanediol (B52112), from 2-ethylhexanal (B89479) and formaldehyde further illustrates the synthetic flexibility in constructing the propanediol (B1597323) backbone with different alkyl substituents. specialchem.com

Table 1: Synthesis of 2-Alkyl-1,3-Propanediol Analogues

Target CompoundStarting Aldehyde/NitroalkaneReagentTypical Product
2-Methyl-2-nitro-1,3-propanediolNitroethaneFormaldehyde2-Methyl-2-nitro-1,3-propanediol nih.gov
2-Ethyl-2-nitro-1,3-propanediol1-NitropropaneFormaldehyde2-Ethyl-2-nitro-1,3-propanediol
2-Butyl-2-ethyl-1,3-propanediol2-EthylhexanalFormaldehyde2-Butyl-2-ethyl-1,3-propanediol specialchem.com

Modification of Nitro Substituents: A significant modification involves the chemical transformation of the nitro group. Research on the related compound Bronopol has shown that the nitro group can be reduced to an amine. The treatment of 2-bromo-2-nitro-1,3-propanediol with tin (Sn) metal and hydrochloric acid (HCl) successfully yields 2-amino-2-bromo-1,3-propanediol. nveo.org This reaction proceeds by warming the mixture until the starting nitro compound has dissolved. nveo.org Applying this methodology to this compound would be expected to produce 2-amino-2-butyl-1,3-propanediol.

Further derivatization has been achieved by reacting Bronopol with other nucleophiles. For example, derivatives such as 2-nitro-2-diethylamino-1,3-propanediol have been synthesized, demonstrating that the bromine atom can be displaced to introduce other functional groups while retaining the nitro group. nveo.org

Table 2: Synthesis of Derivatives via Nitro Group Modification (by Analogy)

Starting MaterialReagentsProductReference
2-Bromo-2-nitro-1,3-propanediolSn, HCl2-Amino-2-bromo-1,3-propanediol nveo.org

Investigation of Structure-Reactivity Relationships in this compound Analogues

The relationship between the chemical structure of this compound analogues and their reactivity is a critical area of investigation. Modifications to the substituents on the central carbon atom can have a profound impact on the molecule's stability and chemical behavior.

The introduction of different functional groups significantly alters the electronic environment of the molecule. For instance, the nitro group is strongly electron-withdrawing, which influences the reactivity of the adjacent C-C bonds and the hydroxyl groups. In contrast, reducing the nitro group to an amino group, which is electron-donating, fundamentally changes this electronic landscape. This is exemplified in studies of Bronopol, where the nitro group is crucial for its antimicrobial activity; its reduction to an amino group leads to a loss of this property. nveo.org

The stability of these compounds is also a key aspect of their reactivity. Bronopol, for instance, is known to decompose under certain conditions, such as in alkaline solutions or at elevated temperatures, to release formaldehyde. researchgate.net This degradation pathway is intrinsically linked to the presence of the bromo and nitro groups on the same carbon. It is plausible that the stability of this compound and its derivatives would be similarly influenced by the nature of the C2 substituents. For example, replacing the butyl group with a different alkyl chain would have a steric effect that could influence reaction rates, while replacing the nitro group would have a more dominant electronic effect.

Table 3: Structure-Reactivity/Property Relationships in Analogues

Structural FeatureAnalogue ExampleEffect on Reactivity/Property
Nitro Group (-NO2) 2-Bromo-2-nitro-1,3-propanediolElectron-withdrawing, essential for antimicrobial activity, contributes to degradation pathway releasing formaldehyde. nveo.orgresearchgate.net
Amino Group (-NH2) 2-Amino-2-bromo-1,3-propanediolElectron-donating, results in loss of antimicrobial activity. nveo.org
Halogen (e.g., -Br) 2-Bromo-2-nitro-1,3-propanediolActs as a leaving group in some reactions, contributes to overall reactivity. nveo.org
Alkyl Group (e.g., -Butyl) 2-Butyl-2-ethyl-1,3-propanediolInfluences steric hindrance and lipophilicity; acts as a building block for polymers. specialchem.com

Preparation of Polymeric Materials Incorporating this compound Moieties

The presence of two primary hydroxyl groups makes this compound a suitable monomer for the synthesis of condensation polymers, such as polyesters and polyurethanes. The diol functionality allows it to react with difunctional monomers to build a polymer chain. The analogue 2-butyl-2-ethyl-1,3-propanediol is noted for its use as an intermediate in the production of polyurethanes and polyesters. specialchem.com

Polyester (B1180765) Synthesis: this compound can undergo polycondensation with a dicarboxylic acid (or its derivative, like a diacyl chloride or diester) to form a polyester. The reaction involves the repeated formation of ester linkages between the hydroxyl groups of the diol and the carboxyl groups of the diacid. The resulting polyester would have the this compound moiety as a recurring unit in its backbone. The bulky butyl group and the polar nitro group would be expected to influence the polymer's properties, such as its glass transition temperature, crystallinity, and solubility.

Polyurethane Synthesis: Similarly, the reaction of this compound with a diisocyanate would produce a polyurethane. In this reaction, the hydroxyl groups of the diol add across the isocyanate groups to form urethane (B1682113) linkages. The incorporation of the nitro-substituted monomer would introduce a high degree of polarity into the polymer chain, potentially affecting inter-chain interactions and the material's mechanical properties.

The synthesis of these polymers provides a pathway to new materials where the specific chemical features of the this compound monomer can be translated into the macroscopic properties of a polymer.

Analytical Methodologies for 2 Butyl 2 Nitro 1,3 Propanediol

Chromatographic Techniques for the Separation and Quantification of 2-Butyl-2-nitro-1,3-propanediol

Chromatographic methods are fundamental for separating this compound from complex mixtures and accurately determining its concentration. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) Applications for this compound

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its application would require careful consideration of its thermal stability, as nitroalkanes can be prone to decomposition at elevated temperatures. To mitigate this, derivatization of the hydroxyl groups to form more volatile and stable ethers or esters may be a necessary sample preparation step.

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The selection of the detector is critical, with a Flame Ionization Detector (FID) offering general-purpose utility, while an Electron Capture Detector (ECD) would provide higher sensitivity for the nitro group. For unambiguous identification, coupling the GC system with a Mass Spectrometer (GC-MS) is the preferred approach, as it provides both retention time and mass spectral data.

ParameterPredicted Value/Condition
Column Type Capillary, e.g., DB-5 or equivalent (5% phenyl-methylpolysiloxane)
Injector Temperature 200-250 °C (with derivatization)
Oven Program Initial temperature of 100 °C, ramped to 250 °C
Carrier Gas Helium or Hydrogen
Detector Mass Spectrometry (MS) or Electron Capture Detector (ECD)

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is often the method of choice for compounds that are not amenable to GC due to low volatility or thermal instability. Given the presence of polar hydroxyl groups and the nitro group, reversed-phase HPLC is a highly suitable technique for the analysis of this compound.

In a reversed-phase setup, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using a UV detector, as the nitro group exhibits absorbance in the UV region (around 210-220 nm). For more selective and sensitive detection, coupling the HPLC with a mass spectrometer (LC-MS) is advantageous. This is particularly useful for analyzing complex matrices. For instance, the related compound 2-Bromo-2-nitro-1,3-propanediol (Bronopol) has been analyzed using UPLC-ICP-MS. guidechem.com

ParameterPredicted Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detector UV at 215 nm or Mass Spectrometry (MS)
Injection Volume 10-20 µL

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide critical information for this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the butyl group, the methylene (B1212753) protons of the propanediol (B1597323) backbone, and the hydroxyl protons. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule. For example, the methylene protons adjacent to the hydroxyl groups would likely appear as a multiplet.

The ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule. The carbon atom bearing the nitro group would be significantly deshielded and appear at a downfield chemical shift. The chemical shifts of the butyl chain carbons and the propanediol backbone carbons would also be in predictable regions. While experimental data for this specific compound is scarce, predicted spectra are available from some chemical suppliers. molbase.cn

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Quaternary C-NO₂ ~90-100
CH₂OH ~60-70
Butyl-CH₂ ~25-35
Butyl-CH₂ ~20-30
Butyl-CH₂ ~13-18

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the O-H stretching of the hydroxyl groups (a broad band around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and the characteristic asymmetric and symmetric stretching vibrations of the nitro group (around 1540 cm⁻¹ and 1350 cm⁻¹, respectively).

Raman spectroscopy would also detect these vibrations, often with different relative intensities. The nitro group vibrations are typically strong in both IR and Raman spectra, providing a clear diagnostic marker for the compound.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3300-3500 (broad)
C-H (alkyl) Stretching 2850-3000
NO₂ Asymmetric Stretching ~1540
NO₂ Symmetric Stretching ~1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a powerful analytical combination.

In the mass spectrum of this compound, the molecular ion peak (M⁺) may be observed, which would confirm its molecular weight. However, due to the presence of the nitro group and hydroxyl groups, the molecular ion might be unstable. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), water (H₂O) from the diol functionality, and fragmentation of the butyl chain. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification.

Other Advanced Analytical Techniques for this compound

The comprehensive analysis of this compound can be achieved through the application of several other advanced analytical techniques beyond conventional methods. These sophisticated methodologies offer enhanced selectivity, sensitivity, and structural elucidation capabilities, which are crucial for detailed characterization, trace-level detection, and complex matrix analysis.

Advanced Chromatographic-Mass Spectrometric Techniques

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) represents a powerful tool for the analysis of this compound. The high resolving power of UHPLC allows for rapid and efficient separation of the analyte from complex mixtures, while HRMS provides highly accurate mass measurements, enabling unambiguous molecular formula determination. For this compound, operating in negative ion mode would likely be advantageous due to the electronegative nitro group. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can differentiate the target analyte from isobaric interferences.

Tandem Mass Spectrometry (MS/MS) , often coupled with chromatographic separation (GC-MS/MS or LC-MS/MS), offers exceptional selectivity and structural information. Through collision-induced dissociation (CID), the precursor ion of this compound can be fragmented to produce characteristic product ions. The fragmentation of nitroalkanes typically involves the loss of the nitro group (NO₂) or nitrous acid (HNO₂). nih.govnih.gov The specific fragmentation pattern serves as a structural fingerprint for the compound.

Table 1: Plausible Mass Spectrometric Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M-H]⁻[M-H-NO₂]⁻NO₂
[M-H]⁻[M-H-HNO₂]⁻HNO₂
[M+Na]⁺[M+Na-H₂O]⁺H₂O
[M+Na]⁺[M+Na-CH₂O]⁺CH₂O

This table presents hypothetical fragmentation patterns based on the general behavior of nitroalkanes and diols in mass spectrometry. Actual fragmentation would require experimental verification.

Multidimensional Gas Chromatography (MDGC) , particularly when coupled with a mass spectrometer (MDGC-MS), provides exceptional separation power for complex samples. This technique is especially useful for resolving isomers or for analyzing the target compound in challenging matrices. For instance, a heart-cutting MDGC method could be developed to selectively transfer the peak corresponding to this compound from a primary column to a secondary column with a different stationary phase for further separation and subsequent detection by MS. This approach has been successfully used for the analysis of other nitro compounds in complex mixtures. nih.gov

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the unambiguous structural elucidation of this compound. While standard ¹H and ¹³C NMR are fundamental, advanced NMR experiments provide deeper structural insights.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning all proton and carbon signals definitively.

COSY would reveal the coupling relationships between protons, for example, between the methylene protons of the butyl group and the propanediol backbone.

HSQC would correlate each proton signal to its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two to three bonds, which is essential for confirming the connectivity of the butyl group and the nitro group to the quaternary carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Quaternary C (C-NO₂)90-100
CH₂OH60-70
Butyl-CH₂ (alpha)25-35
Butyl-CH₂ (beta)20-30
Butyl-CH₂ (gamma)20-30
Butyl-CH₃10-15

Note: These are estimated chemical shift ranges based on analogous structures and general principles of NMR spectroscopy. Actual values would need to be determined experimentally.

¹⁵N NMR Spectroscopy: Given the presence of a nitro group, ¹⁵N NMR spectroscopy could be a valuable, albeit less common, technique. The chemical shift of the nitrogen atom in the nitro group would provide direct evidence of this functional group and could be sensitive to the electronic environment of the molecule.

Hyphenated and Other Techniques

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative separation mechanism based on the electrophoretic mobility of the analyte. For a polar and potentially charged compound like this compound (in its deprotonated form), CE could provide high separation efficiency. Coupling CE with MS would allow for sensitive and selective detection.

The selection of the most appropriate advanced analytical technique will depend on the specific analytical challenge, such as the required sensitivity, the complexity of the sample matrix, and whether quantitative analysis or detailed structural elucidation is the primary goal. In many cases, a combination of these advanced methods will provide the most comprehensive understanding of this compound.

Applications and Potential Utility of 2 Butyl 2 Nitro 1,3 Propanediol in Industrial and Material Science Contexts

Role of 2-Butyl-2-nitro-1,3-propanediol as a Chemical Intermediate in Organic Synthesis

The bifunctional nature of this compound, possessing two hydroxyl groups and a nitro group, theoretically positions it as a versatile chemical intermediate. The hydroxyl groups can undergo typical alcohol reactions such as esterification and etherification, while the nitro group can be a precursor to other functionalities, for instance, being reduced to an amine. This would allow for the synthesis of a variety of more complex molecules. However, specific, documented industrial-scale or significant laboratory syntheses using this compound as a starting material are not extensively reported in the available literature.

Considerations for this compound in Polymer and Resin Systems

The diol functionality of this compound suggests its potential as a monomer in the synthesis of condensation polymers.

Monomeric Applications of this compound in Polyester (B1180765) and Polyurethane Synthesis

In principle, the two hydroxyl groups of this compound could react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The presence of the butyl side chain would be expected to influence the physical properties of the resulting polymers, potentially increasing flexibility and solubility in nonpolar solvents. The nitro group would also impart specific characteristics, possibly affecting thermal stability, polarity, and adhesion properties. Despite this theoretical potential, there is a lack of published research demonstrating the actual synthesis and characterization of polyesters or polyurethanes derived from this compound.

Exploration of this compound in Plasticizer Formulations

The molecular structure of this compound, with its combination of a flexible butyl group and polar hydroxyl and nitro groups, suggests it could have potential as a plasticizer. Plasticizers are additives used to increase the flexibility and durability of polymers. However, there is no available data or research to confirm its use or effectiveness in plasticizer formulations.

Potential for this compound in Niche Industrial Processes

Given the limited information on its primary applications, any discussion of its use in niche industrial processes remains speculative. Its specific combination of functional groups might lend it to specialized applications, but these are not documented in the accessible scientific and industrial literature.

Investigation of this compound in Specialty Coatings and Adhesives

The hydroxyl groups of this compound could serve as reactive sites in the formulation of specialty coatings and adhesives, for example, in cross-linking reactions to form durable films. The nitro group could potentially enhance adhesion to certain substrates. Nevertheless, there is a lack of empirical data and research findings to support any specific applications of this compound in this sector.

Environmental Fate and Degradation Studies of 2 Butyl 2 Nitro 1,3 Propanediol

Hydrolytic Degradation Pathways of 2-Butyl-2-nitro-1,3-propanediol

Hydrolytic degradation is a key process that can break down chemical compounds in aqueous environments. This process involves the reaction of the substance with water, leading to the cleavage of chemical bonds. The rate of hydrolysis is often dependent on the pH, temperature, and the presence of catalysts. For this compound, the ester and nitro functional groups would be the likely sites for hydrolytic attack. However, no specific studies detailing the hydrolytic half-life or the identity of resulting degradation products for this compound have been publicly documented.

Photolytic Degradation of this compound under Various Conditions

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet spectrum. This can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces. The effectiveness of photolysis depends on the light absorption properties of the molecule and the presence of photosensitizing agents. There is currently no available research that has investigated the photolytic degradation rates or the transformation products of this compound under various light conditions.

Biotic Degradation Mechanisms of this compound in Environmental Systems

Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms such as bacteria and fungi. This is often a critical pathway for the removal of organic chemicals from the environment.

Microbial Transformation and Mineralization Studies

Studies on microbial transformation would investigate the ability of specific microbial populations to alter the structure of this compound, potentially leading to less harmful substances. Mineralization studies would go a step further to determine if microorganisms can completely break down the compound into inorganic constituents like carbon dioxide, water, and mineral salts. Such research is essential for determining the ultimate environmental fate of the compound. At present, there are no published studies that have explored the microbial transformation or mineralization of this compound.

Identification of Environmental Metabolites of this compound

When a compound undergoes biotic degradation, it is transformed into a series of intermediate compounds known as metabolites. Identifying these environmental metabolites is crucial for a complete environmental risk assessment, as they can sometimes be more persistent or toxic than the parent compound. The scientific literature does not currently contain information on the environmental metabolites of this compound.

Factors Influencing the Environmental Persistence and Mobility of this compound

The persistence of a chemical in the environment is its ability to resist degradation, while its mobility refers to its potential to move through environmental compartments such as soil and water. These factors are influenced by the chemical's intrinsic properties (e.g., water solubility, vapor pressure, and octanol-water partition coefficient) and extrinsic environmental conditions (e.g., soil type, temperature, and microbial activity). Without experimental data on these properties and degradation rates for this compound, its environmental persistence and mobility cannot be accurately predicted.

Computational Chemistry and Modeling of 2 Butyl 2 Nitro 1,3 Propanediol

Quantum Chemical Calculations for 2-Butyl-2-nitro-1,3-propanediol Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, based on the principles of quantum mechanics, solve the Schrödinger equation for a given molecular structure to determine its energy and wave function. From these, a variety of electronic descriptors can be calculated, offering insights into the molecule's stability, polarity, and potential interaction sites.

For this compound, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A large gap suggests high stability, whereas a small gap indicates a molecule that is more readily polarized and reactive. The electrostatic potential map highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions.

While specific experimental or calculated data for this compound is not widely published, we can infer the types of properties that would be determined by looking at similar, smaller compounds.

Table 1: Computed Electronic and Physical Properties of Related Propanediol (B1597323) Compounds This table presents data for related compounds to illustrate the types of descriptors obtained from quantum chemical calculations and computational models.

Property 2-Nitro-1,3-propanediol nih.gov 2-Ethyl-2-nitro-1,3-propanediol nih.gov
Molecular Formula C₃H₇NO₄ C₅H₁₁NO₄
Molecular Weight ( g/mol ) 121.09 149.15
XLogP3-AA (LogP) -1.3 -0.6
Hydrogen Bond Donor Count 2 2
Hydrogen Bond Acceptor Count 4 4
Rotatable Bond Count 3 4
Polar Surface Area (Ų) 86.3 86.3

| Heavy Atom Count | 8 | 10 |

Data sourced from PubChem.

These calculations provide a foundational understanding of the molecule's intrinsic electronic character, which informs all other aspects of its computational analysis.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for exploring its conformational space. The molecule does not exist as a single static structure but as a dynamic ensemble of different conformations.

The process involves creating an initial 3D structure of the molecule and placing it in a simulated environment, such as a box of water molecules, to mimic aqueous conditions. mdpi.com The forces on each atom are then calculated using a force field, and Newton's laws of motion are applied to simulate the atomic movements over a series of very small time steps. mdpi.com

A detailed conformational analysis of the parent molecule, 1,3-propanediol (B51772), using MD simulations has shown that the relative populations of different conformers can be determined. mdpi.com The conformations are defined by the torsion angles of the molecular backbone. For instance, torsion angles can be classified as gauche (G), trans (T), or gauche' (G'). mdpi.com The simulations can track the transitions between these states and calculate the average lifetime of each conformation. mdpi.com For 1,3-propanediol in an aqueous solution, it was found that conformations allowing for intramolecular hydrogen bonds were rare, and the average lifetimes of individual conformations were very short, typically not exceeding 7 picoseconds. mdpi.com

For this compound, MD simulations would similarly identify the most stable conformers, the energy barriers between them, and how the bulky butyl and polar nitro groups influence the conformational preferences of the propanediol backbone.

Table 2: Illustrative Conformational Analysis Data from MD Simulations of 1,3-Propanediol This table demonstrates the type of output generated from MD simulations, based on studies of the parent compound.

Conformation Family Description Average Lifetime (ps) mdpi.com
TT Trans-Trans conformation of the main carbon backbone ~110
TG Trans-Gauche conformation of the main carbon backbone -
GG Gauche-Gauche conformation of the main carbon backbone -

| GG' | Gauche-Gauche' conformation, which may allow intramolecular H-bonds | ~12 |

This data illustrates that different families of conformations have distinct stabilities and lifetimes.

Predictive Modeling of this compound Reactivity and Transformations

Predictive modeling uses computational methods to forecast the chemical reactivity and potential degradation pathways of a molecule. This is particularly relevant for nitro compounds, which can be susceptible to various chemical transformations. For this compound, models can predict its susceptibility to nucleophilic or electrophilic attack, its thermal stability, and its potential degradation products.

Methods for predicting reactivity often stem from the electronic structure calculations mentioned earlier. For example, the Fukui function can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. Modeling can also simulate reaction mechanisms, such as hydrolysis or oxidation, to determine the most energetically favorable transformation pathways.

A relevant example is the degradation of the related compound 2-bromo-2-nitro-1,3-propanediol (bronopol). Studies have shown that it can degrade to release formaldehyde (B43269), along with other products like bromonitromethane. researchgate.net Similar predictive models could be applied to this compound to identify its likely degradation products under various environmental conditions. This is crucial for understanding its chemical fate and persistence.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound and Related Compounds

Quantitative Structure-Property Relationship (QSPR) is a modeling approach that aims to correlate the structural features of molecules with their physicochemical properties. The fundamental principle is that the structure of a chemical, defined by calculated molecular descriptors, dictates its properties.

In a QSPR study, a dataset of related compounds with known properties is assembled. For each compound, a set of molecular descriptors (e.g., steric, electronic, topological) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the property of interest.

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or partition coefficient based on a dataset of other nitroalkanes or diols. A closely related field, Quantitative Structure-Activity Relationship (QSAR), is used to predict biological activity. For instance, QSAR models have been used to assess the asthma-inducing potential of chemicals, including the related compound 2-bromo-2-nitro-1,3-propanediol, by identifying structural alerts associated with respiratory sensitization. cir-safety.org

Table 3: Example of Descriptors Used in QSPR/QSAR Models This table lists common descriptor categories that would be used to build a predictive model for a property of this compound.

Descriptor Category Examples Property Predicted
Electronic Dipole moment, HOMO/LUMO energies, Partial charges Reactivity, Solubility
Topological Molecular connectivity indices, Wiener index Boiling Point, Viscosity
Steric / Geometric Molecular volume, Surface area, Ovality Partition Coefficient, Binding Affinity

| Constitutional | Molecular weight, Atom counts, Ring counts | General Physical Properties |

These models, once validated, can provide rapid and cost-effective estimations of properties for new or untested compounds like this compound, guiding further experimental research.

Conclusions and Future Research Directions for 2 Butyl 2 Nitro 1,3 Propanediol

Summary of Current Research Insights on 2-Butyl-2-nitro-1,3-propanediol

Current research on this compound, a compound often referred to by its common name Bronopol, has primarily focused on its synthesis, antimicrobial properties, and applications as a preservative. The synthesis of this compound was first reported in 1897. atamanchemicals.com Today, it is commercially produced through the bromination of di(hydroxymethyl)nitromethane, which is derived from the reaction of nitromethane (B149229) and formaldehyde (B43269) in an alkaline environment. atamanchemicals.comvaibhavfinechem.com

A significant body of research highlights its broad-spectrum antimicrobial efficacy against bacteria, fungi, and algae, making it a widely used preservative in various industrial and consumer products. vaibhavfinechem.comchemotechnique.se These applications include cosmetics, personal care products like creams and lotions, pharmaceuticals, and industrial systems such as water treatment and paper mills. atamanchemicals.comvaibhavfinechem.comchemotechnique.se

Studies have also investigated its chemical stability. Bronopol is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds. pharmacompass.com However, it can decompose under alkaline conditions or at elevated temperatures (above 140°C), releasing nitrite, low levels of formaldehyde, hydrogen bromide, and oxides of nitrogen. atamanchemicals.com This decomposition can lead to the formation of nitrosamines if secondary amines or amides are present in a formulation. atamanchemicals.com

Key Challenges and Unresolved Questions Regarding this compound

Despite its widespread use, several challenges and unresolved questions remain regarding this compound. A primary concern is its potential to release formaldehyde, a known sensitizer. atamanchemicals.comcir-safety.org While the rate of decomposition is generally slow, the conditions that favor this breakdown in complex formulations are not fully understood. industrialchemicals.gov.au

The formation of nitrosamines from the decomposition products of Bronopol is another significant challenge. atamanchemicals.com Although Bronopol itself is not a nitrosating agent, its degradation products can react with other ingredients to form these potentially carcinogenic compounds. atamanchemicals.com Research is ongoing to understand the precise conditions that lead to nitrosamine (B1359907) formation and to develop strategies to mitigate this risk.

Furthermore, while the acute toxicity of Bronopol has been studied, there is a need for more comprehensive long-term toxicological data, particularly concerning its metabolites. industrialchemicals.gov.au One identified metabolite is 2-nitropropane-1,3-diol. industrialchemicals.gov.au The environmental fate and persistence of Bronopol and its degradation products also require further investigation to fully assess its ecological impact.

Prospective Areas for Advanced Research on this compound

Future research on this compound is likely to focus on several key areas to address the current challenges and expand its utility.

Stabilization in Formulations: A critical area of research is the development of formulation strategies to enhance the stability of Bronopol and prevent its degradation. This could involve the use of antioxidants or pH buffering systems.

Mechanistic Studies of Degradation: Detailed mechanistic studies are needed to fully elucidate the pathways of Bronopol degradation under various conditions. This knowledge is crucial for predicting its stability in different product matrices and for designing strategies to minimize the formation of undesirable by-products like formaldehyde and nitrosamines.

Advanced Analytical Techniques: The development of more sensitive and specific analytical methods for the detection and quantification of Bronopol and its degradation products in complex matrices is essential for quality control and safety assessment.

Interdisciplinary Approaches to Understanding this compound's Chemical Behavior and Utility

A comprehensive understanding of this compound necessitates interdisciplinary collaboration.

Chemistry and Toxicology: Joint research efforts between chemists and toxicologists are crucial to correlate the chemical properties and degradation pathways of Bronopol with its toxicological profile. This includes studying the biological activity of its metabolites and degradation products.

Materials Science and Formulation Science: Collaboration with material scientists can lead to the development of novel delivery systems, such as encapsulation technologies, to protect Bronopol from degradation and control its release in various applications. Formulation scientists can work to create more stable and effective product formulations.

Environmental Science and Engineering: Understanding the environmental fate and impact of Bronopol requires the expertise of environmental scientists. Engineers can develop more effective methods for its removal from wastewater and industrial effluents.

Computational Chemistry and Modeling: Computational studies can provide valuable insights into the conformational transformations, reaction mechanisms, and potential interactions of Bronopol with other molecules, complementing experimental research. semanticscholar.org

By adopting these interdisciplinary approaches, the scientific community can build a more complete picture of this compound, ensuring its continued safe and effective use while addressing the existing challenges.

Q & A

Q. What are the recommended synthetic routes for 2-Butyl-2-nitro-1,3-propanediol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis of nitro-substituted propanediols typically involves nitroalkylation or halogen-nitro substitution reactions. For example, 2-bromo-2-nitro-1,3-propanediol derivatives are synthesized via bromination followed by nitro group introduction under controlled acidic conditions . Optimizing reaction efficiency requires:
  • Catalyst Selection : Transition metal catalysts (e.g., palladium) for hydrogenation steps, as seen in analogous diol syntheses .
  • Temperature Control : Maintaining 65°C during hydrogenation to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., acetone, ethanol) enhance solubility, as noted in solubility data for related compounds .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation involves:
  • Elemental Analysis : To verify C, H, N, and O composition .
  • Spectroscopic Techniques :
  • IR Spectroscopy : Identification of nitro (-NO₂) and hydroxyl (-OH) functional groups (e.g., absorption bands at ~1520 cm⁻¹ for nitro groups) .
  • NMR : Proton signals for butyl chains (δ 0.8–1.5 ppm) and nitro-bearing carbons (δ 90–100 ppm in 13C^{13}\text{C} NMR).
  • X-ray Crystallography : For crystalline derivatives, as demonstrated for 2-methyl-2-nitro-1,3-propanediol .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of vapors/dust .
  • Waste Management : Segregate waste and use professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on the compound’s stability be resolved?

  • Methodological Answer : Discrepancies often arise from environmental factors (e.g., humidity, light). Strategies include:
  • Controlled Stability Studies : Conduct experiments under varying temperatures (25–40°C) and pH conditions (3–10) to identify degradation triggers .
  • Computational Refinement : Use density functional theory (DFT) to model nitro group reactivity and compare with experimental degradation rates .
  • Cross-Validation : Replicate studies using high-purity samples and standardized analytical methods (e.g., GC with FID detection for quantification) .

Q. What are the environmental persistence and degradation pathways of nitro-substituted propanediols?

  • Methodological Answer : Key pathways include:
  • Hydrolysis : Nitro groups may hydrolyze to form aldehydes (e.g., formaldehyde), requiring pH-dependent hydrolysis studies .
  • Microbial Degradation : Use soil/water microcosms to assess biodegradation rates under aerobic/anaerobic conditions .
  • Ecotoxicity Screening : Evaluate bioaccumulation potential using logP values (estimated via HPLC) and acute toxicity assays (e.g., Daphnia magna tests) .

Q. What methodological gaps exist in the toxicological assessment of this compound?

  • Methodological Answer : Current data gaps per regulatory reviews include:
  • Inhalation Toxicity : Acute inhalation studies using technical-grade powder (100% purity) to assess occupational exposure risks .
  • Chronic Exposure Effects : Lack of 90-day dermal toxicity and developmental toxicity data .
  • Degradate Analysis : Quantification of formaldehyde (a known degradate) in post-application scenarios using HPLC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.